REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:17][c:18]1[n:19][cH:20][cH:21][cH:22][n:23]1.[Cl:1][c:2]1[c:3]([CH2:4][C:5]#[N:6])[cH:7][cH:8][cH:9][cH:10]1.[K+:15].[K+:16].[OH2:29]>>[Cl:1][c:2]1[c:3]([CH:4]([C:5]#[N:6])[c:18]2[n:19][cH:20][cH:21][cH:22][n:23]2)[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC(c1ncccn1)c1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |